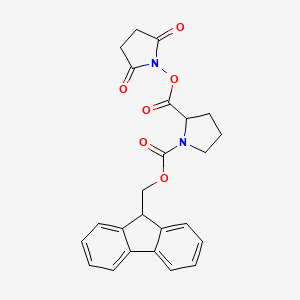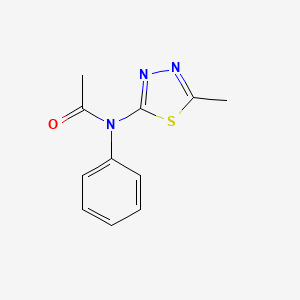
(2R,3S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, along with a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The synthetic route may include the following steps:
Formation of the phenyl ring: Starting with a suitable aromatic precursor, the methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the amino group: The amino group can be introduced via reductive amination or through the use of protecting groups followed by deprotection.
Formation of the butanoic acid backbone: This can be achieved through various methods such as Grignard reactions or aldol condensations, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-2-Amino-3-(4-methoxyphenyl) butanoic acid: Lacks the dimethyl groups on the phenyl ring.
(2R,3S)-2-Amino-3-(2,6-dimethylphenyl) butanoic acid: Lacks the methoxy group on the phenyl ring.
(2R,3S)-2-Amino-3-(4-methoxy-2-methylphenyl) butanoic acid: Has only one methyl group on the phenyl ring.
Uniqueness
The presence of both methoxy and dimethyl groups on the phenyl ring of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-7-5-10(17-4)6-8(2)11(7)9(3)12(14)13(15)16/h5-6,9,12H,14H2,1-4H3,(H,15,16)/t9-,12+/m0/s1 |
Clé InChI |
ATOGTCKZZNPVDN-JOYOIKCWSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1[C@H](C)[C@H](C(=O)O)N)C)OC |
SMILES canonique |
CC1=CC(=CC(=C1C(C)C(C(=O)O)N)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


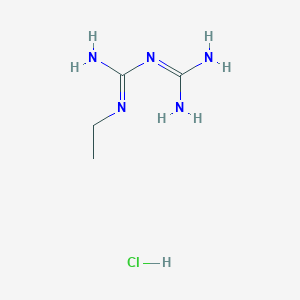
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
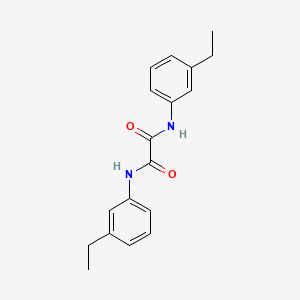
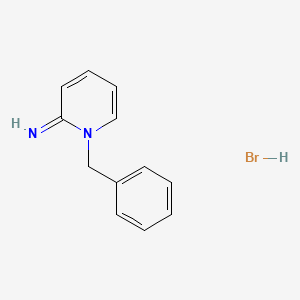
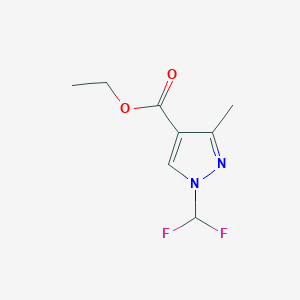
![3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride](/img/structure/B13902853.png)
![cyclopenta-1,3-diene;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B13902866.png)
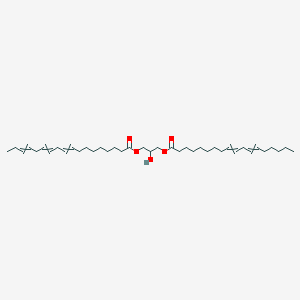

![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)
